molecular formula C15H20F2N2O B248186 3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide

3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide

Cat. No. B248186
M. Wt: 282.33 g/mol
InChI Key: XCUBYUZDGKBPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthetic method, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of inflammatory mediators in the body. By inhibiting these enzymes, the compound reduces inflammation, pain, and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide in lab experiments is its specificity for COX-2 and LOX enzymes. This allows for the selective inhibition of these enzymes without affecting other pathways in the body. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.

Future Directions

There are several future directions for research on 3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide. One area of research is the development of more potent and selective inhibitors of COX-2 and LOX enzymes. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, the compound's potential use in combination with other drugs for the treatment of cancer is an area of active research.

Synthesis Methods

The synthesis of 3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide involves the reaction of 3,4-difluoroacetophenone with azepane in the presence of sodium borohydride and acetic acid. The resulting product is then treated with propanoyl chloride to obtain the final product. This method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide

Molecular Formula

C15H20F2N2O

Molecular Weight

282.33 g/mol

IUPAC Name

3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide

InChI

InChI=1S/C15H20F2N2O/c16-13-6-5-12(11-14(13)17)18-15(20)7-10-19-8-3-1-2-4-9-19/h5-6,11H,1-4,7-10H2,(H,18,20)

InChI Key

XCUBYUZDGKBPOH-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

C1CCCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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